molecular formula C27H25ClN6O2S B2751553 N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE CAS No. 893786-83-9

N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE

Cat. No.: B2751553
CAS No.: 893786-83-9
M. Wt: 533.05
InChI Key: GTSWEASKGKSAIN-UHFFFAOYSA-N
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Description

N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a quinazoline moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Scientific Research Applications

N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anticancer, antimicrobial, or anti-inflammatory activity.

    Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound can be used as a tool to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: The compound may have applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit anti-hiv and antibacterial activities . Therefore, it’s plausible that this compound may also target proteins or enzymes involved in these biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other triazoloquinazoline compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting their function.

Biochemical Pathways

Given its potential anti-hiv and antibacterial activities, it may be involved in pathways related to viral replication or bacterial growth

Result of Action

Based on its potential anti-hiv and antibacterial activities, it may inhibit the replication of hiv or the growth of bacteria . These effects could potentially lead to a decrease in viral load or bacterial count in the body.

Preparation Methods

The synthesis of N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Formation of the Quinazoline Moiety: The quinazoline moiety can be synthesized through a series of condensation reactions.

    Final Assembly: The final compound is obtained by coupling the piperidine, triazole, and quinazoline intermediates under appropriate reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of triazole or quinazoline rings, but differ in their specific functional groups and biological activities

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1-benzylpiperidin-4-yl)-7-chlorotriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN6O2S/c28-20-11-12-24-23(17-20)25(29-21-13-15-33(16-14-21)18-19-7-3-1-4-8-19)30-26-27(31-32-34(24)26)37(35,36)22-9-5-2-6-10-22/h1-12,17,21H,13-16,18H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSWEASKGKSAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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